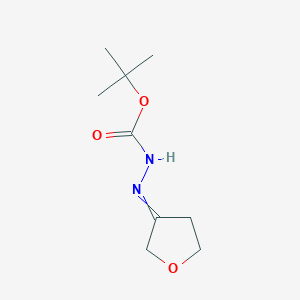
tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate
Vue d'ensemble
Description
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: is an organic compound known for its unique chemical structure, which combines a tert-butyl group with a dihydrofuran ring and a hydrazinecarboxylate moiety. This combination allows for interesting reactivity and diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. Starting with the appropriate precursors, such as tert-butyl hydrazinecarboxylate and dihydrofuran derivatives, the synthesis generally involves:
Step 1: Protection of functional groups to ensure selective reactivity.
Step 2: Formation of intermediate compounds through condensation or coupling reactions.
Step 3: Deprotection and purification of the final product.
Industrial Production Methods
Industrial-scale production would typically involve optimizing these steps to achieve higher yields and purity. This may include:
Catalysts and reagents: to enhance reaction efficiency.
Temperature and pressure conditions: to optimize reaction kinetics.
Advanced purification techniques: like chromatography or crystallization to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives, which may be useful in creating more complex molecules.
Reduction: The hydrazine moiety allows for reduction reactions, producing reduced forms that may alter its reactivity.
Substitution: Functional groups on the compound can be substituted with other groups to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane or ethanol may be used.
Major Products Formed
Depending on the reaction, major products include:
Oxidized derivatives.
Reduced forms.
Various substituted analogs, each with unique chemical properties.
Applications De Recherche Scientifique
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: finds use in multiple fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Exploration as a potential drug candidate, particularly due to its unique structural features.
Industry: Utilization in the development of new materials or chemical processes.
Mécanisme D'action
The compound's effects are primarily due to its interaction with various molecular targets, such as:
Enzymes: Binding to active sites, potentially inhibiting or modifying their activity.
Pathways: Influencing biochemical pathways by acting as a substrate or inhibitor.
Cellular processes: Modulating cellular functions by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate stands out due to:
Unique structural features: Combining tert-butyl and dihydrofuran functionalities.
Distinct reactivity: Offering a different set of reaction pathways and products.
List of Similar Compounds
Tert-butyl hydrazinecarboxylate: Lacks the dihydrofuran moiety.
Dihydrofuran derivatives: Do not possess the hydrazinecarboxylate group.
Other hydrazinecarboxylates: With different substituents, showing varied reactivity and applications.
Hope you find this article insightful and that it sparks your curiosity! Feel free to ask any further questions or dive into more details.
Propriétés
IUPAC Name |
tert-butyl N-(oxolan-3-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJVMJLMPXMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














